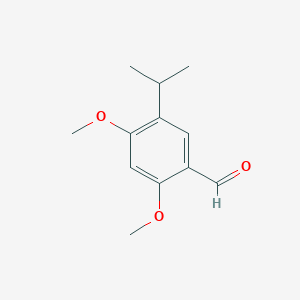
5-Isopropyl-2,4-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, featuring isopropyl and methoxy substituents on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2,4-dimethoxybenzaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with 2,4-dihydroxyacetophenone.
O-Alkylation: The first step involves the O-alkylation of 2,4-dihydroxyacetophenone with iodomethane to produce 2,4-dimethoxyacetophenone.
Grignard Reaction: The next step is the addition of methylmagnesium bromide to 2,4-dimethoxyacetophenone, forming 2-(2,4-dimethoxyphenyl)propan-2-ol.
Reduction: The alcohol is then reduced using triethylsilane to yield 1-isopropyl-2,4-dimethoxybenzene.
Formylation: Finally, the Vilsmeier-Haack reaction is employed to introduce the formyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with efficient purification steps to ensure the desired product’s quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: 5-Isopropyl-2,4-dimethoxybenzoic acid.
Reduction: 5-Isopropyl-2,4-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Isopropyl-2,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a key intermediate in drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-2,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as a key intermediate in the synthesis of resorcinol-based heat shock protein 90 (HSP90) inhibitors. These inhibitors work by binding to the HSP90 protein, disrupting its function and leading to the degradation of client proteins essential for cancer cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzaldehyde: Lacks the isopropyl group, making it less hydrophobic.
2,5-Dimethoxybenzaldehyde: Similar structure but with different substitution pattern affecting its reactivity.
3,4-Dimethoxybenzaldehyde: Different substitution pattern leading to varied chemical properties.
Uniqueness
5-Isopropyl-2,4-dimethoxybenzaldehyde is unique due to the presence of both isopropyl and methoxy groups, which influence its chemical reactivity and biological activity. The isopropyl group increases its hydrophobicity, potentially enhancing its interaction with hydrophobic targets in biological systems.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2,4-dimethoxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-8H,1-4H3 |
Clé InChI |
DKNBFMRTFISQTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C(=C1)C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


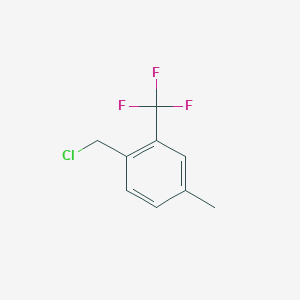

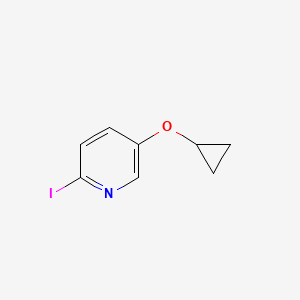
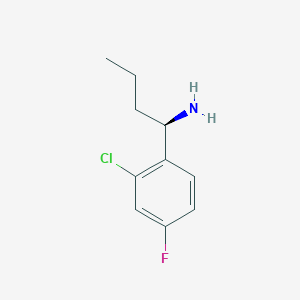
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)

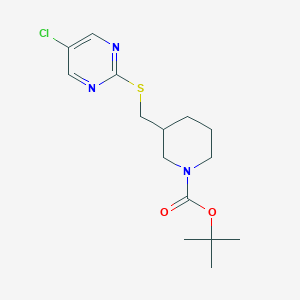


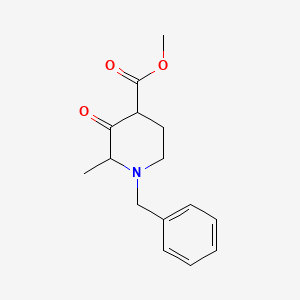
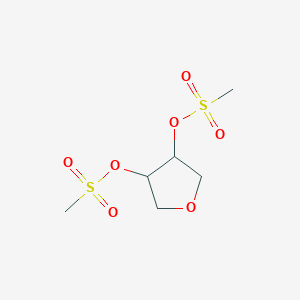
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

